![molecular formula C23H20O7 B2541000 ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898430-07-4](/img/structure/B2541000.png)
ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
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Overview
Description
“Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate” is a complex organic compound with the molecular formula C29H24O7 . It has an average mass of 484.497 Da and a mono-isotopic mass of 484.152191 Da .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a chromen ring, and an ethyl propanoate group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, a new method has been successfully developed that offers a facile and reliable approach for synthesizing (E)-2- (1- (methoxyimino)ethyl)-2-phenylbenzofuran-3 (2H)-one .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives, including STL034219, have demonstrated potent anti-tumor effects. Researchers have observed inhibition of cell growth in various cancer types, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to interfere with cancer cell proliferation makes it a potential candidate for targeted therapies.
Anti-Viral Potential
Given the global importance of antiviral drugs, researchers have explored benzofuran derivatives for their anti-viral activity. While STL034219’s specific antiviral effects remain unexplored, its presence in this class of compounds warrants investigation. For instance, a novel macrocyclic benzofuran compound has already shown anti-hepatitis C virus activity .
Synthetic Chemistry Applications
Benzofuran compounds serve as valuable building blocks in synthetic chemistry. Researchers have developed novel methods for constructing benzofuran rings, including unique free radical cyclization cascades and proton quantum tunneling reactions . These synthetic approaches enable the creation of complex benzofuran derivatives, potentially expanding their applications.
Drug Lead Compound Exploration
Due to its diverse biological activities, STL034219 could serve as a natural drug lead compound. Researchers worldwide are exploring its potential therapeutic applications. For instance, novel scaffold compounds derived from benzofuran have been investigated as anticancer agents . STL034219’s unique structure may hold promise for drug development.
Mechanism of Action
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-4-27-23(25)13(2)28-15-8-9-18-16(11-15)17(12-21(24)29-18)20-10-14-6-5-7-19(26-3)22(14)30-20/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFOXEXYJUVREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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